methyl 3-(aminomethyl)furan-2-carboxylate hydrochloride
Overview
Description
Methyl 3-(aminomethyl)furan-2-carboxylate hydrochloride is a chemical compound with the molecular formula C7H10ClNO3 and a molecular weight of 191.61 g/mol . It is a derivative of furan, a heterocyclic organic compound, and is characterized by the presence of an aminomethyl group attached to the furan ring. This compound is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Scientific Research Applications
Methyl 3-(aminomethyl)furan-2-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(aminomethyl)furan-2-carboxylate hydrochloride typically involves the reaction of furan-2-carboxylic acid with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate aminomethyl furan, which is then esterified with methanol to yield the final product . The reaction conditions often include the use of a catalyst such as hydrochloric acid to facilitate the formation of the aminomethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(aminomethyl)furan-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the aminomethyl group to a primary amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aminomethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Primary amines.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(aminomethyl)furan-2-carboxylate
- Methyl 3-(aminomethyl)thiophene-2-carboxylate
- Methyl 3-(aminomethyl)pyrrole-2-carboxylate
Uniqueness
Methyl 3-(aminomethyl)furan-2-carboxylate hydrochloride is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to other heterocyclic compounds. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with improved biological activity .
Properties
IUPAC Name |
methyl 3-(aminomethyl)furan-2-carboxylate;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3.ClH/c1-10-7(9)6-5(4-8)2-3-11-6;/h2-3H,4,8H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVDYUVUTFDYECN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CO1)CN.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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